2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine
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Overview
Description
2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine is a chemical compound that belongs to the pyridine family. Pyridine compounds are known for their significant clinical diversity and are widely used in medicinal chemistry . This particular compound features a hydroxyl group at the second position and a 3-methylsulfonylaminophenyl group at the third position of the pyridine ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst . This method allows for the efficient formation of the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of hydroxy-pyridines using equimolar phosphorus oxychloride (POCl3) under solvent-free conditions . This method is suitable for large-scale batch preparations and ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(3-methylphenyl)pyridine: Lacks the sulfonyl group, which may result in different biological activities.
3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine: Positional isomer with potentially different reactivity and properties.
2-Hydroxy-3-(4-methylsulfonylaminophenyl)pyridine: Positional isomer with different substitution pattern on the phenyl ring.
Uniqueness
2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine is unique due to the presence of both hydroxyl and 3-methylsulfonylaminophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-5-2-4-9(8-10)11-6-3-7-13-12(11)15/h2-8,14H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBCDLLPXGBHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683198 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyridin-3-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-27-8 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyridin-3-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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